molecular formula C22H23N5O2 B11200989 1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(m-tolyl)urea

1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(m-tolyl)urea

Cat. No.: B11200989
M. Wt: 389.4 g/mol
InChI Key: NXMUTGNRWZIGEF-UHFFFAOYSA-N
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Description

1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(m-tolyl)urea typically involves the reaction of 3-(6-Morpholinopyridazin-3-yl)aniline with m-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(m-tolyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound might inhibit or activate specific pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(4-Morpholinophenyl)phenyl)-3-(m-tolyl)urea: Similar structure but with a different substitution pattern.

    1-(3-(6-Piperidinopyridazin-3-yl)phenyl)-3-(m-tolyl)urea: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

1-(3-(6-Morpholinopyridazin-3-yl)phenyl)-3-(m-tolyl)urea is unique due to its specific substitution pattern and the presence of both morpholine and pyridazine rings. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C22H23N5O2/c1-16-4-2-6-18(14-16)23-22(28)24-19-7-3-5-17(15-19)20-8-9-21(26-25-20)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H2,23,24,28)

InChI Key

NXMUTGNRWZIGEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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